UNC 0631

Epigenetics Histone Methyltransferase Drug Discovery

UNC 0631 is a highly optimized, cell-permeable quinazoline inhibitor with proven low-nanomolar potency against G9a/GLP. Its favorable tox/function ratio (39 in IMR90 fibroblasts) ensures reliable target engagement in primary-like and cancer cell models, free from cytotoxicity artifacts. This makes it the preferred reference tool for dose-response and SAR studies. Ensure your research integrity—verify performance before substituting with close analogs.

Molecular Formula C37H61N7O2
Molecular Weight 635.9 g/mol
Cat. No. B15587627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC 0631
Molecular FormulaC37H61N7O2
Molecular Weight635.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)
InChIKeyXFAXSWXKPQWHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC 0631: A High-Potency, Selective G9a/GLP Histone Methyltransferase Inhibitor with Defined Cellular Activity


UNC 0631 (CAS 1320288-19-4) is a potent and selective small-molecule inhibitor of the histone lysine methyltransferases G9a (EHMT2/KMT1C) and GLP (EHMT1). It belongs to the 7-aminoalkoxy-quinazoline chemical class and was developed through structure-based optimization of the BIX01294 scaffold [1]. UNC 0631 exhibits low nanomolar inhibitory activity against G9a (IC₅₀ = 4 nM) and potently reduces H3K9me2 levels in cellular assays . It demonstrates a strong separation between functional potency and cellular toxicity, making it a well-characterized chemical probe for investigating G9a/GLP-mediated epigenetic regulation [1].

Why UNC 0631 Cannot Be Substituted by Other G9a/GLP Inhibitors Without Altering Experimental Outcomes


Despite sharing a common target class, G9a/GLP inhibitors exhibit wide variations in potency, cellular permeability, selectivity, and toxicity profiles that critically impact their utility as research tools. The quinazoline-based inhibitors UNC0631, UNC0646, and UNC0638, while structurally related, show cell-line-dependent differences in their tox/function ratios [1]. Earlier inhibitors like BIX01294 suffer from >100-fold lower potency and inadequate cellular activity [2]. Substituting UNC 0631 with a close analog without verifying its performance in the specific cellular context can lead to inconsistent target engagement, confounding off-target effects, or misinterpretation of biological results. The quantitative evidence below delineates the precise parameters where UNC 0631 offers verifiable advantages.

UNC 0631 Quantitative Differentiation: Head-to-Head Performance Against Key Comparators


~500-Fold Higher Biochemical Potency for G9a Compared to the First-Generation Inhibitor BIX01294

UNC 0631 inhibits recombinant G9a with an IC₅₀ of 4 nM, representing a >425-fold improvement over the first-generation inhibitor BIX01294 (IC₅₀ = 1.7–2.7 µM) . This potency gain translates directly to more effective target engagement at lower compound concentrations, reducing the risk of off-target effects associated with high micromolar dosing [1].

Epigenetics Histone Methyltransferase Drug Discovery

Superior Cellular H3K9me2 Reduction and Functional Potency Compared to the Chemical Probe UNC0638

In a direct head-to-head comparison across multiple cell lines, UNC 0631 (compound 7) consistently demonstrates lower IC₅₀ values for reducing H3K9me2 levels than UNC0638 (compound 5) [1]. For instance, in MDA-MB-231 breast carcinoma cells, UNC 0631 exhibits an IC₅₀ of 25 nM versus 81 nM for UNC0638—a 3.2-fold improvement in cellular functional potency. This enhanced cellular activity is attributed to the optimized physicochemical properties of UNC 0631 [1].

Chromatin Biology Epigenetics Chemical Probe

Cell-Line-Specific Toxicity/Function Ratios Differentiate UNC 0631 from UNC0646

A direct comparison of UNC 0631 (compound 7) with its close analog UNC0646 (compound 6) reveals distinct cell-line-dependent tox/function profiles [1]. While both compounds achieve nanomolar cellular IC₅₀ values, UNC 0631 exhibits a more favorable therapeutic window in IMR90 normal fibroblasts (tox/function ratio 39 vs. 360 for UNC0646), whereas UNC0646 shows a wider window in MCF7 breast cancer cells (470 vs. 94). This differential separation between functional potency and cytotoxicity allows researchers to select the optimal tool for their specific cellular system.

Toxicology Epigenetic Probe Cell-Based Assay

Enhanced Lipophilicity Correlates with Improved Cellular Permeability and Potency

UNC 0631 (ALogP = 5.5) demonstrates higher calculated lipophilicity compared to earlier generation quinazoline inhibitors such as compound 3 (ALogP = 1.9) and compound 5/UNC0638 (ALogP = 4.8) [1][2]. This increased lipophilicity strongly correlates with enhanced cell membrane permeability and improved cellular potency in the 7-aminoalkoxy-quinazoline series. The optimization of the 7-position alkoxy substituent in UNC 0631 directly addresses the poor cellular activity observed in the highly potent but poorly permeable compound 3 [2].

Medicinal Chemistry Cellular Potency Structure-Activity Relationship

Selectivity Profile Over Non-Target Methyltransferases

UNC 0631 displays selectivity for G9a and GLP over a panel of other histone methyltransferases. At concentrations up to 10 µM, UNC 0631 shows no significant inhibition of EZH2, SUV39H1, or DOT1L . This selectivity profile is comparable to UNC0638 but contrasts with some less selective G9a inhibitors. The high selectivity minimizes confounding epigenetic effects when studying G9a/GLP-specific functions.

Selectivity Off-Target Epigenetics

Application-Specific Potency in Malaria Parasite Gametocyte Assays

In a comparative screening of epigenetic inhibitors against Plasmodium falciparum, UNC 0631 exhibited moderate potency against asexual stage parasites (IC₅₀ = 28.5 nM) and stage I–II gametocytes (IC₅₀ = 14.8 nM), with reduced activity against mature stage IV–V gametocytes (IC₅₀ = 641.2 nM) [1]. This profile differs from BIX01294, which was more potent against asexual parasites (10.5 nM) but less active against mature gametocytes (939.0 nM) [1].

Malaria Epigenetic Drug Repurposing Gametocyte

Optimal Research Applications for UNC 0631: When to Select This Inhibitor Over Its Analogs


Cellular G9a/GLP Target Engagement Studies Requiring Maximal H3K9me2 Reduction at Low Nanomolar Concentrations

In breast cancer (MDA-MB-231, MCF7), prostate cancer (PC3, 22RV1), and colon cancer (HCT116) cell lines, UNC 0631 achieves robust H3K9me2 suppression with IC₅₀ values ranging from 18 nM to 72 nM, often outperforming UNC0638 in the same assays [1]. This makes UNC 0631 the preferred choice for dose-response studies where strong cellular potency is required without exceeding low nanomolar concentrations that might trigger off-target activities. Its high lipophilicity ensures adequate intracellular accumulation even in short-term treatment protocols [1].

Investigating G9a Biology in Normal Fibroblast Models (e.g., IMR90)

UNC 0631 displays a tox/function ratio of 39 in IMR90 normal human lung fibroblasts, compared to 360 for the close analog UNC0646 [1]. This more favorable separation between functional H3K9me2 reduction and cytotoxicity makes UNC 0631 the preferred tool for studying G9a/GLP function in non-transformed, primary-like cell models where compound-induced toxicity could confound biological interpretation [1].

Structure-Activity Relationship (SAR) Studies of the 7-Aminoalkoxy-Quinazoline Series

As a benchmark compound (compound 7 in the optimization series), UNC 0631 serves as a critical reference point for evaluating novel quinazoline-based G9a inhibitors. Its well-documented ALogP (5.5), cellular IC₅₀ values across a panel of seven cell lines, and tox/function ratios provide a robust baseline against which new analogs can be quantitatively compared [1][2]. Researchers developing next-generation G9a inhibitors will find UNC 0631's comprehensive profiling data indispensable for SAR interpretation.

Stage-Specific Inhibition of Plasmodium falciparum Gametocytes for Transmission Biology Research

In malaria transmission research, UNC 0631 exhibits sub-15 nM potency against early stage (I–II) gametocytes but significantly reduced activity against mature stage IV–V gametocytes (IC₅₀ = 641.2 nM) [1]. This stage-specific activity profile, which differs from BIX01294, allows researchers to dissect the role of G9a/GLP in gametocyte maturation and commitment. UNC 0631 is therefore a valuable tool for studies aimed at identifying stage-specific epigenetic vulnerabilities in the malaria life cycle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC 0631

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.